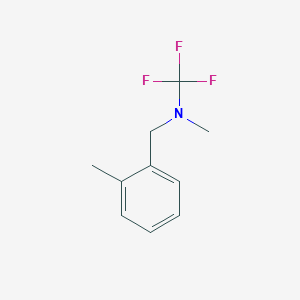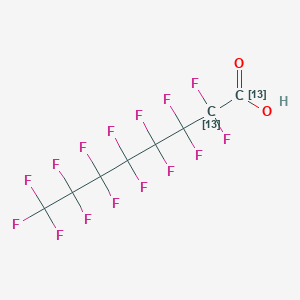
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(1,2-13C2)octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(1,2-13C2)octanoic acid is a perfluorinated carboxylic acid. It is a derivative of octanoic acid where hydrogen atoms are replaced by fluorine atoms, and two carbon atoms are isotopically labeled with carbon-13. This compound is known for its unique chemical properties, including high thermal stability and resistance to degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(1,2-13C2)octanoic acid typically involves the fluorination of octanoic acid derivatives. One common method is the electrochemical fluorination (ECF) process, where octanoic acid is subjected to electrolysis in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the formation of the perfluorinated compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale electrochemical fluorination. This method is preferred due to its efficiency in producing highly fluorinated compounds. The reaction conditions include the use of anhydrous hydrogen fluoride and a suitable electrolyte, with the process being carried out at controlled temperatures and voltages to ensure complete fluorination.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(1,2-13C2)octanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under specific conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Oxidation Reactions: The compound can be oxidized to form perfluorinated derivatives with higher oxidation states.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include perfluorinated alcohols, aldehydes, and other derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(1,2-13C2)octanoic acid has a wide range of scientific research applications:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling.
Biology: Studied for its interactions with biological membranes and proteins, providing insights into the effects of perfluorinated compounds on biological systems.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific tissues or organs.
Industry: Utilized in the production of fluoropolymers and surfactants, which are used in various industrial applications due to their chemical stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(1,2-13C2)octanoic acid involves its interaction with molecular targets such as proteins and cell membranes. The compound’s high fluorine content allows it to form strong interactions with hydrophobic regions of proteins and lipid bilayers, potentially disrupting normal cellular functions. The exact pathways involved in these interactions are still under investigation, but they are believed to involve alterations in membrane fluidity and protein conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorooctanoic acid (PFOA): Similar in structure but without isotopic labeling.
Perfluorononanoic acid (PFNA): A longer-chain perfluorinated carboxylic acid.
Perfluorodecanoic acid (PFDA): Another longer-chain perfluorinated carboxylic acid.
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(1,2-13C2)octanoic acid is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in NMR spectroscopy and other analytical techniques. This labeling allows for more precise studies of its interactions and behavior in various environments compared to non-labeled perfluorinated compounds.
Eigenschaften
CAS-Nummer |
864071-08-9 |
|---|---|
Molekularformel |
C8HF15O2 |
Molekulargewicht |
416.05 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(1,2-13C2)octanoic acid |
InChI |
InChI=1S/C8HF15O2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H,24,25)/i1+1,2+1 |
InChI-Schlüssel |
SNGREZUHAYWORS-ZDOIIHCHSA-N |
Isomerische SMILES |
[13C](=O)([13C](C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Kanonische SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9H-Imidazo[4,5-F]quinoline](/img/structure/B13972349.png)
![2-Benzyl-8-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13972352.png)
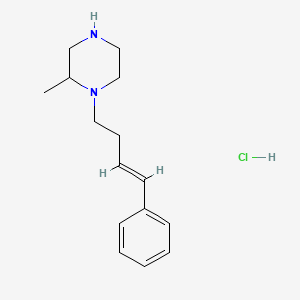
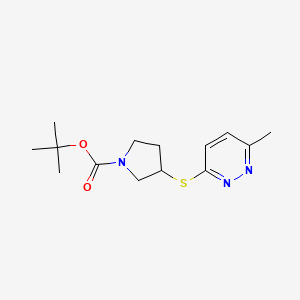
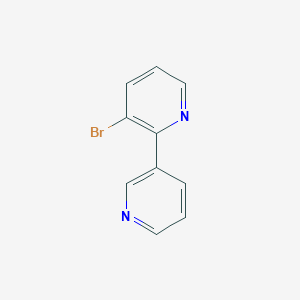
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13972384.png)

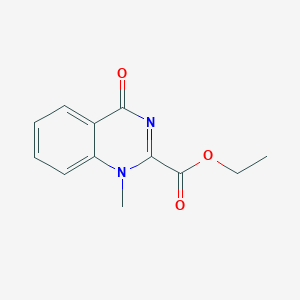
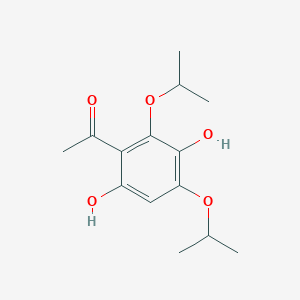
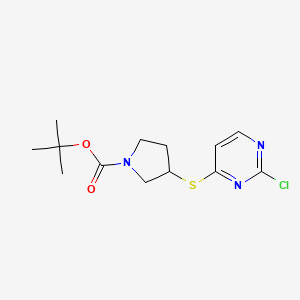
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13972437.png)

